molecular formula C10H13NO2S B13637509 ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13637509
M. Wt: 211.28 g/mol
InChI Key: XXWGGDPRONNRSP-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated thienopyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. Compared to other thienopyridine derivatives, this compound offers distinct electronic properties and steric effects, making it a valuable scaffold for drug development and materials science applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-9-7(3-5-11-8)4-6-14-9/h4,6,8,11H,2-3,5H2,1H3

InChI Key

XXWGGDPRONNRSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=CS2

Origin of Product

United States

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